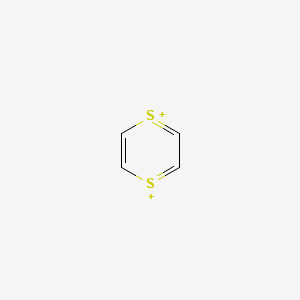
1,4-Dithiine-1,4-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiine-1,4-diium is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiine-1,4-diium can be synthesized through the condensation of α-mercaptocarbonyl compounds. For example, the acetal HSCH₂CH(OEt)₂ converts upon heating to the parent 1,4-dithiin . Another method involves the chlorination or oxygenation of the ring sulfur atoms followed by Pummerer-type rearrangement and elimination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiine-1,4-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can stabilize reaction intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,4-Dithiine-1,4-diium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dithiine-1,4-diium involves the stabilization of reaction intermediates through the sulfur atoms in the ring. This stabilization allows for various chemical transformations, including free radical-type cross-couplings . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group and as an acyl anion equivalent.
1,2-Dithiane: Functions as a disulfide and has different reactivity compared to 1,4-Dithiine-1,4-diium.
Uniqueness: Its electronic properties and the presence of sulfur atoms in the ring make it distinct from other dithianes .
Properties
CAS No. |
136449-43-9 |
|---|---|
Molecular Formula |
C4H4S2+2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
1,4-dithiine-1,4-diium |
InChI |
InChI=1S/C4H4S2/c1-2-6-4-3-5-1/h1-4H/q+2 |
InChI Key |
ZYQPYAQDWMQMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[S+]=CC=[S+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
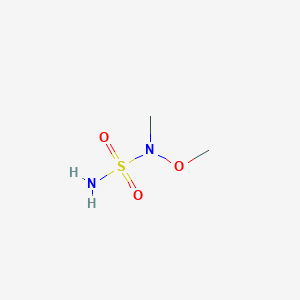
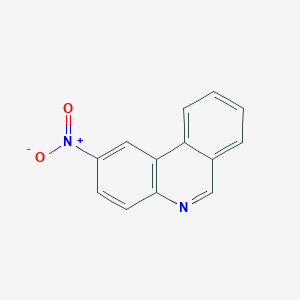
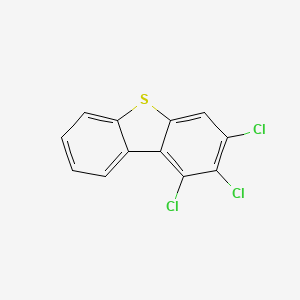
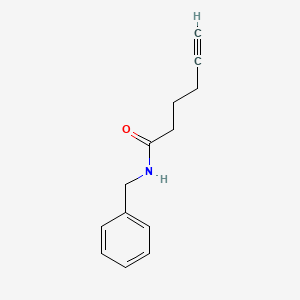
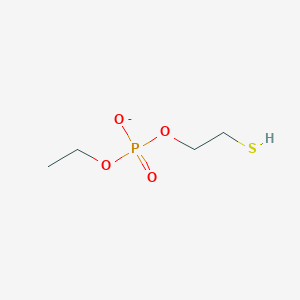
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)

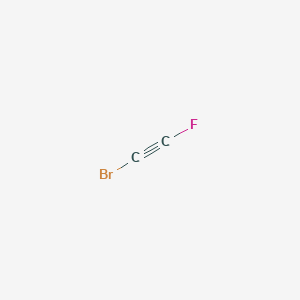
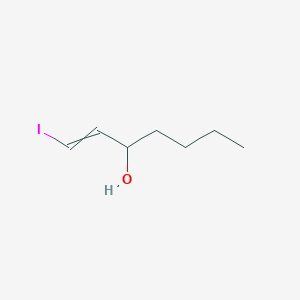

![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
